Cas no 438-60-8 (methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine)

methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine structure
438-60-8 structure
商品名:methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine
CAS番号:438-60-8
MF:C19H21N
メガワット:263.3768
CID:93718
PubChem ID:4976

methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine 化学的及び物理的性質

名前と識別子

    • protriptyline
    • 3-(dibenzo(a,d)cyclohepten-5-yl)propylmethylamine
    • 5-(3-Methylaminopropyl)-5H-Dibenzo[a,d]cycloheptene
    • 5H-Dibenzo[a,d]cycloheptene-5-propylamine,N-methyl
    • Amimetilina
    • DIBENZO(A,D)CYCLOHEPTENE-5-PROPYLAMINE,N-METHYL
    • N-methyl-5H-dibenzo(a,d)cycloheptene-5-propanamine
    • N-Methyl-5H-dibenzo[a,d]cycloheptene-5-propylamine
    • proptriptyline
    • Protriptylin
    • Protryptyline
    • Triptil
    • Vivactil
    • methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine
    • NCGC00015851-01
    • AB00489964_10
    • NCGC00024439-03
    • BSPBio_000840
    • Protriptylinum [INN-Latin]
    • EINECS 207-119-9
    • 3-(5H-dibenzo(a,d)(7)annulen-5-yl)-N-methylpropan-1-amine
    • N-Methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine
    • NCGC00015851-06
    • MK-240
    • PROTRIPTYLINE [INN]
    • Prestwick1_000930
    • C07408
    • 4NDU154T12
    • Lopac-P-8813
    • Q408432
    • BRN 2217411
    • SDCCGSBI-0050947.P003
    • Prestwick2_000930
    • 3-(11H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yl)-N-methylpropan-1-amine
    • AC-15971
    • 5H-Dibenzo(a,d)cycloheptene-5-propylamine, N-methyl-
    • Protriptyline [INN:BAN]
    • N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine
    • NCGC00015851-05
    • 5H-Dibenzo[a, d]cycloheptene-5-propanamine, N-methyl-, hydrochloride
    • UNII-4NDU154T12
    • CCG-205054
    • DB00344
    • BDBM50176062
    • CHEMBL668
    • CHEBI:8597
    • PROTRIPTYLINE [WHO-DD]
    • L000913
    • N-METHYL-5H-DIBENZO
    • SCHEMBL34267
    • CAS-1225-55-4
    • 5H-Dibenzo(a,d)cycloheptene-5-propanamine, N-methyl-
    • BIDD:PXR0157
    • 5H-Dibenzo[a,d]cycloheptene-5-propanamine, N-methyl-
    • N-Methyl-5H-dibenzo(a,d)cycloheptene-5-propylamine
    • Protriptylinum (INN-Latin)
    • Protriptilina (INN-Spanish)
    • D08447
    • methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine
    • N06AA11
    • PROTRIPTYLINE [HSDB]
    • NCGC00015851-03
    • 5H-Dibenzo[a,d]cycloheptene-5-propylamine, N-methyl-
    • HSDB 3391
    • NCGC00015851-07
    • SPBio_003019
    • NCGC00015851-02
    • 3-(5H-dibenzo[a,d][7]annulen-5-yl)-N-methylpropan-1-amine
    • PROTRIPTYLINE [VANDF]
    • Vivactyl
    • NS00009004
    • PROTRYPTYLINE HYDROCHLORIDE
    • PDSP1_001390
    • 438-60-8
    • Prestwick0_000930
    • Vivactil (Salt/Mix)
    • 5-(3-Methylaminopropyl)-5H-dibenzo(a,d)cycloheptene
    • N-3-(5H-Dibenzo(a,d)cyclohepten-5-yl)propyl-N-methylamine
    • Protriptilina [INN-Spanish]
    • NCGC00015851-04
    • SBI-0050947.P002
    • AKOS015962184
    • Concordin (Salt/Mix)
    • methyl(3-{tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl}propyl)amine
    • 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-N-methyl-1-propanamine
    • GTPL7285
    • 3-(11H-dibenzo[[?],[?]][7]annulen-11-yl)-N-methyl-propan-1-amine
    • BRD-K42098891-003-03-1
    • DTXSID0023535
    • PROTRIPTYLINE [MI]
    • BPBio1_000924
    • NCGC00015851-15
    • HY-B0949A
    • DTXCID203535
    • Protriptilina
    • AB00489964
    • 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-N-methyl-1-propanamine #
    • Protriptyline (INN)
    • Prestwick3_000930
    • Lopac0_000974
    • EN300-18552820
    • Protriptylinum
    • 3-(5H-dibenzo(a,d)cyclohepten-5-yl)-N-methyl-1-propanamine
    • 7-(3-Methylaminopropyl)-1,2:5,6-dibenzocycloheptatriene
    • CS-0013761
    • MK 240
    • PDSP2_001374
    • BRD-K42098891-003-20-5
    • DA-77173
    • インチ: InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3
    • InChIKey: BWPIARFWQZKAIA-UHFFFAOYSA-N
    • ほほえんだ: CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C31

計算された属性

  • せいみつぶんしりょう: 263.16700
  • どういたいしつりょう: 263.167
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.4

じっけんとくせい

  • 密度みつど: 0.9076 (rough estimate)
  • ふってん: 396.62°C (rough estimate)
  • フラッシュポイント: 198.3 °C
  • 屈折率: 1.7500 (estimate)
  • PSA: 12.03000
  • LogP: 4.69280
  • 酸性度係数(pKa): 8.2(at 25℃)

methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine セキュリティ情報

methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18552820-0.05g
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine
438-60-8
0.05g
$2755.0 2023-09-18

methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine 関連文献

methyl(3-{tricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amineに関する追加情報

Methyl(3-{Tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine (CAS No. 438-60-8): A Comprehensive Overview

Methyl(3-{tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine (CAS No. 438-60-8) is a structurally complex organic compound that has garnered attention in both academic and industrial research due to its unique molecular framework and potential applications. The compound's intricate tricyclic backbone, combined with a propylamine side chain, makes it a subject of interest in fields such as medicinal chemistry, material science, and catalysis. Its CAS number 438-60-8 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication across scientific literature and databases.

In recent years, the demand for specialty chemicals with tailored properties has surged, driven by advancements in drug discovery and nanotechnology. This compound's heptaene structure, characterized by alternating double bonds, suggests potential photophysical properties, making it a candidate for organic electronics or sensor development. Researchers are particularly intrigued by its possible role in fluorescence-based applications, a hot topic in biomarker detection and imaging technologies.

The synthesis of methyl(3-{tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine often involves multi-step organic reactions, including cycloadditions and amine functionalization. Its tricyclo[9.4.0.0³,⁸] core poses synthetic challenges, attracting attention from chemists exploring green chemistry methodologies to improve yield and reduce waste. This aligns with the growing emphasis on sustainable synthesis in the chemical industry, a trend frequently searched in academic forums and patent filings.

From a pharmacological perspective, the compound's amine group and aromatic system may interact with biological targets, though detailed structure-activity relationship (SAR) studies are limited. Its structural resemblance to polycyclic aromatic hydrocarbons (PAHs) has sparked curiosity about its biocompatibility and metabolic pathways, topics often queried in toxicology databases. However, current literature focuses more on its physicochemical properties, such as solubility and thermal stability, which are critical for formulation scientists.

In the realm of intellectual property, patents referencing CAS 438-60-8 highlight its utility in advanced material coatings and ligand design for transition metal catalysts. These applications resonate with the broader search trends around high-performance materials and renewable energy solutions. Notably, its conjugated π-system could contribute to charge transport in organic semiconductors, a niche yet rapidly growing area in materials science.

Despite its potential, the commercial availability of methyl(3-{tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-yl}propyl)amine remains limited, with most samples procured through custom synthesis services. This scarcity fuels discussions in chemical forums about scalable production techniques, often linking to broader debates on supply chain resilience for fine chemicals. Analytical characterization via NMR, HPLC, and mass spectrometry is essential for quality control, as emphasized in recent ISO standards for laboratory reagents.

In conclusion, CAS 438-60-8 represents a fascinating intersection of structural complexity and multidisciplinary utility. As research continues to unravel its properties, this compound may find novel roles in emerging technologies, answering the scientific community's quest for innovative molecular architectures. Its story underscores the importance of fundamental research in unlocking the potential of specialized organic compounds.

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